molecular formula C12H12N4 B569150 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C CAS No. 86984-30-7

2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C

Cat. No.: B569150
CAS No.: 86984-30-7
M. Wt: 213.248
InChI Key: GMGWMIJIGUYNAY-HNHCFKFXSA-N
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Description

Historical Context and Discovery in Thermally Processed Foods

2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline (MeIQ) was first identified in the early 1980s as part of a broader effort to characterize mutagenic compounds formed during the cooking of protein-rich foods. Its discovery emerged from studies examining the charred surfaces of grilled meats and fish, where researchers observed potent mutagenic activity in Salmonella typhimurium assays. MeIQ belongs to the imidazoquinoline subclass of heterocyclic aromatic amines (HAAs), which arise from the Maillard reaction—a non-enzymatic interaction between creatinine, amino acids, and reducing sugars at temperatures exceeding 150°C.

Early investigations by Sugimura et al. revealed that MeIQ forms preferentially in meats subjected to prolonged high-heat cooking methods, such as pan-frying or grilling. Structural elucidation confirmed its planar aromatic system with an exocyclic amino group, a feature shared among HAAs that facilitates DNA adduct formation. By the late 1990s, the International Agency for Research on Cancer (IARC) classified MeIQ as a Group 2B carcinogen (possibly carcinogenic to humans) based on evidence of tumor induction in rodent models.

Table 1: Key Heterocyclic Amines Identified in Thermally Processed Foods

Compound Name Abbreviation Discovery Year Primary Formation Pathway
2-Amino-3-methylimidazo[4,5-f]quinoline IQ 1980 Creatinine + Phenylalanine + Heat
2-Amino-3,4-dimethylimidazo[4,5-f]quinoline MeIQ 1980 Creatinine + Alanine + Fructose
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline MeIQx 1981 Creatinine + Glycine + Glucose

Significance of Isotopic Labeling in Heterocyclic Amine Research

The synthesis of 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C (MeIQ-2-13C) represents a critical advancement in tracing the metabolic fate and environmental distribution of HAAs. Isotopic labeling with carbon-13 enables researchers to distinguish endogenous versus exogenous sources of MeIQ in biological systems, overcoming challenges posed by its low natural abundance (typically <1 ng/g in cooked foods).

Stable isotope dilution analysis (SIDA) using MeIQ-2-13C has become the gold standard for quantifying HAAs in complex matrices. By spiking samples with the 13C-labeled analog prior to extraction, scientists correct for analyte loss during solid-phase extraction and chromatographic separation. For example, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods leveraging MeIQ-2-13C achieve detection limits below 0.1 pg/mL in human plasma, permitting precise biomonitoring of dietary exposure.

Table 2: Comparative Properties of MeIQ and Its 13C-Labeled Analog

Property MeIQ (Unlabeled) MeIQ-2-13C
Molecular Formula C12H12N4 C11[13C]H12N4
Exact Mass (Da) 212.106 213.110
Primary Application Carcinogenicity Studies Isotope Dilution MS
Detection Limit in LC-MS 0.5 ng/g 0.05 ng/g

Properties

IUPAC Name

3,4-dimethyl(213C)imidazolo[4,5-f]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-7-6-9-8(4-3-5-14-9)10-11(7)16(2)12(13)15-10/h3-6H,1-2H3,(H2,13,15)/i12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGWMIJIGUYNAY-HNHCFKFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=CC=N2)C3=C1N([13C](=N3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661776
Record name 3,4-Dimethyl(2-~13~C)-3H-imidazo[4,5-f]quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86984-30-7
Record name 3,4-Dimethyl(2-~13~C)-3H-imidazo[4,5-f]quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Temperature and Solvent Systems

  • Temperature : Optimal cyclization occurs at 80–100°C , balancing reaction rate and side-product formation. Elevated temperatures (>100°C) risk decomposition, while lower temperatures (<80°C) prolong reaction times.

  • Solvent : Ethanol is preferred due to its ability to dissolve both polar intermediates and non-polar byproducts. Methanol and acetonitrile are alternatives but yield lower purity.

Stoichiometry and Catalysis

  • Molar Ratios : A 1:1.1 molar ratio of 4-chloroimidazoquinoline to acetic anhydride ensures complete acylation while minimizing dimerization.

  • Catalysts : Lewis acids like zinc chloride (0.5–1.0 mol%) accelerate cyclization but require careful removal during purification.

Inert Atmosphere and Reaction Duration

  • Conducting reactions under nitrogen or argon reduces oxidative byproducts (e.g., nitro derivatives).

  • Reaction Time : Cyclization typically requires 12–24 hours , with longer durations (24–36 hours) improving yields in sterically hindered systems.

Purification and Isolation

Post-synthesis purification involves:

  • Silica Gel Chromatography : Eluting with a gradient of ethyl acetate/hexane (3:7 to 1:1) separates MeIQ-¹³C from unreacted starting materials and dimers.

  • Recrystallization : Methanol/water mixtures (9:1) yield crystals with >95% purity, as confirmed by HPLC.

Yield Optimization Strategies

ParameterOptimal RangeYield Improvement
Temperature80–100°C+15–20%
Stoichiometry (R:S)1:1.1+10–12%
Reaction Time18–24 hours+8–10%
Catalyst Loading0.5–1.0 mol%+5–7%

These adjustments collectively enhance yields from ~50% (baseline) to 60–70% .

Analytical Validation

Structural Confirmation

  • ¹H NMR : Key signals include methyl protons at δ 2.16–2.10 (3,4-dimethyl groups) and aromatic protons at δ 7.24–8.91 .

  • ¹³C NMR : The ¹³C-labeled carbon at position 2 appears as a singlet at δ 155.2 , distinct from natural abundance signals.

  • HRMS : The [M+H]⁺ ion for MeIQ-¹³C is observed at m/z 213.25 (calculated: 213.24).

Isotopic Purity

  • Isotope Ratio Mass Spectrometry (IRMS) : Confirms >98% ¹³C enrichment at the 2-position.

Industrial-Scale Considerations

Large batches (>100 g) require:

  • Continuous Flow Reactors : To maintain consistent temperature and mixing.

  • Automated Chromatography Systems : For reproducible purification.

Challenges and Mitigation

  • Byproduct Formation : Nitro derivatives from oxidation are minimized using inert atmospheres and antioxidants (e.g., BHT).

  • Isotopic Dilution : Strict anhydrous conditions prevent exchange of ¹³C with atmospheric CO₂.

Chemical Reactions Analysis

2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C undergoes various types of chemical reactions, including:

Scientific Research Applications

Mutagenicity Studies

2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline has been extensively studied for its mutagenic effects. It is classified as a heterocyclic amine found in cooked foods, particularly those prepared at high temperatures. Research indicates that it can induce mutations in bacterial strains such as Salmonella typhimurium, making it a valuable tool for assessing the mutagenic potential of various food substances and cooking methods .

Carcinogenicity Research

The compound is also investigated for its potential carcinogenic effects. Studies have shown that 2-amino-3,4-dimethylimidazo[4,5-f]quinoline can lead to the formation of DNA adducts, which are critical in understanding how dietary components may contribute to cancer risk. This has implications for dietary guidelines and food safety regulations aimed at reducing exposure to carcinogenic compounds .

Toxicological Assessments

In toxicology, 2-amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline serves as a reference chemical for evaluating the toxicity of other compounds. Its well-documented mutagenic properties allow researchers to compare the effects of new substances against established benchmarks, facilitating the assessment of potential risks associated with food consumption and environmental exposure .

Case Study 1: Food Safety Evaluation

A study conducted on grilled meats demonstrated that the levels of 2-amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline increased significantly with cooking temperature and duration. The findings prompted recommendations for cooking methods that minimize the formation of this compound to reduce dietary exposure to potential carcinogens .

Case Study 2: Pharmacological Research

In pharmacological studies, derivatives of 2-amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline have been explored for their potential therapeutic applications. Researchers are investigating whether modifications to its structure can yield compounds with reduced mutagenicity while retaining beneficial biological activities. This line of inquiry highlights the dual nature of such compounds in both promoting and preventing disease .

Implications for Public Health

The presence of 2-amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline in various foods raises important public health concerns regarding dietary practices and food safety regulations. Ongoing research aims to establish safe consumption levels and inform guidelines that can help mitigate the risks associated with this compound.

Mechanism of Action

The mechanism of action of 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C involves its interaction with DNA. The compound binds to DNA and induces DNA damage, leading to mutations. It can be metabolized by human liver microsomes to a species that damages bacterial DNA . This DNA damage can result in gene mutations and chromosomal aberrations, contributing to its carcinogenic properties.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₁H₁₁N₅ (unlabeled base structure) .
  • Mutagenicity : Requires metabolic activation (e.g., cytochrome P450-mediated oxidation) to form DNA-reactive intermediates .
  • Carcinogenicity: Classified by IARC as a Group 2B carcinogen (possibly carcinogenic to humans) .

Comparison with Structurally Similar HAAs

MeIQ-2-¹³C belongs to the imidazo[4,5-f]quinoline subclass of HAAs. Key analogs include:

Structural and Functional Differences

Compound Name Molecular Formula Substituent Positions Core Structure Mutagenic Potency (TA98, +S9) Key Metabolic Pathways
MeIQ-2-¹³C C₁₁H₁₀¹³CN₅ 2-NH₂, 3-CH₃, 4-CH₃ Imidazo[4,5-f]quinoline Moderate N-hydroxylation, DNA adducts
IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) C₁₁H₁₁N₅ 2-NH₂, 3-CH₃ Imidazo[4,5-f]quinoline High Similar to MeIQ
MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline) C₁₂H₁₃N₅ 2-NH₂, 3-CH₃, 8-CH₃ Imidazo[4,5-f]quinoxaline High Hydroxylation at 8-CH₃
DiMeIQx (2-Amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline) C₁₃H₁₅N₅ 2-NH₂, 3-CH₃, 4-CH₃, 8-CH₃ Imidazo[4,5-f]quinoxaline Moderate Demethylation, acetylation
PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) C₁₃H₁₂N₄ 2-NH₂, 1-CH₃, 6-phenyl Imidazo[4,5-b]pyridine High N-hydroxylation, sulfation

Notes:

  • Core Structure: Quinoline-based HAAs (MeIQ, IQ) exhibit higher DNA-binding affinity than quinoxaline derivatives (MeIQx, DiMeIQx) due to planar aromaticity .
  • Mutagenic Potency : MeIQx and IQ are more potent than MeIQ in bacterial assays .
  • Metabolism : MeIQ-2-¹³C and IQ require metabolic activation, whereas MeIQx undergoes hydroxylation at the 8-methyl group, forming direct-acting mutagens .

Metabolic and Toxicological Profiles

  • MeIQx: Generates 2-amino-8-hydroxymethyl-3-methylimidazo[4,5-f]quinoxaline (Compound I), a metabolite with mutagenicity comparable to the parent compound .
  • PhIP : Predominantly metabolized in the liver, producing N-hydroxy-PhIP, which forms DNA adducts in colorectal tissue .

Analytical Detection

  • HPLC-ESI-MS/MS : Used to detect HAAs in food matrices. MeIQ-2-¹³C and analogs are identified via transitions such as m/z 213 → 198 (MeIQ) and m/z 227 → 212 (MeIQx) .
  • Immunoassays: Antibodies against 4,8-DiMeIQx show low cross-reactivity with MeIQ (<0.01%), highlighting structural specificity .

Biological Activity

2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C is a heterocyclic amine that has garnered attention due to its mutagenic properties and potential implications in cancer research. It is structurally related to other imidazoquinolines, which have been studied for their biological activities, particularly in the context of carcinogenicity and oxidative stress.

  • Molecular Formula: C12H12N4
  • Molecular Weight: 212.25 g/mol
  • CAS Number: 77094-11-2
  • Purity: >95% (HPLC) .

Mutagenicity and Carcinogenicity

2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline is classified as a mutagenic compound. It is primarily formed during the cooking of protein-rich foods and has been implicated in various studies assessing dietary carcinogens. The compound's mutagenic potential arises from its ability to form DNA adducts, leading to mutations that may initiate carcinogenesis .

Oxidative Stress and Hepatotoxicity

Research indicates that this compound induces oxidative stress, which can lead to hepatotoxicity. A study highlighted that exposure to 2-amino-3-methylimidazo[4,5-f]quinoline (a related compound) resulted in alterations in gene expression linked to the TLR4/MAPK and TLR4/NF-kB signaling pathways. These changes contribute to inflammation and liver damage .

Study on Dietary Exposure

A significant study investigated the effects of dietary exposure to 2-amino-3-methylimidazo[4,5-f]quinoline on liver function. The findings suggested that chronic exposure led to increased levels of oxidative stress markers and inflammatory cytokines in animal models. The study concluded that dietary intake of this compound poses health risks associated with liver damage .

In Vitro Studies

In vitro studies have demonstrated that 2-amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline exhibits cytotoxic effects on various cancer cell lines. For example, a study reported IC50 values indicating significant antiproliferative activity against human cancer cell lines, suggesting its potential as an anticancer agent .

Structure-Activity Relationships (SAR)

The structure of 2-amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline plays a crucial role in its biological activity. Modifications at specific positions on the imidazoquinoline scaffold can enhance or diminish its mutagenic and cytotoxic properties. For instance:

  • Position 2: Amino group contributes to increased reactivity with DNA.
  • Positions 3 and 4: Methyl substitutions influence the stability and interaction with cellular targets .

Data Summary Table

PropertyValue
Molecular FormulaC12H12N4
Molecular Weight212.25 g/mol
CAS Number77094-11-2
Purity>95% (HPLC)
MutagenicityYes
HepatotoxicityYes
Antiproliferative ActivitySignificant (IC50 values reported)

Q & A

What are the standard synthetic routes for 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C, and how can reaction conditions be optimized for yield?

Basic Research Question
The synthesis typically involves cyclization of substituted imidazo[4,5-f]quinoline precursors. A general procedure includes refluxing intermediates (e.g., 4-chloro-1H-imidazo[4,5-c]quinolines) with acetic acid derivatives in ethanol, followed by purification via silica gel chromatography. Optimizing reaction time (e.g., 12–24 hours) and stoichiometric ratios of reactants (e.g., 1:1.1 molar ratio of precursor to acid) improves yields to ~60–70%. Temperature control (80–100°C) and inert atmospheres minimize side reactions .

How is the structural integrity of this compound confirmed post-synthesis?

Basic Research Question
Structural validation employs ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . Key spectral markers include:

  • ¹H NMR : Methyl protons at δ 2.16–2.10 (m, 2H) and aromatic protons at δ 7.24–8.91.
  • ¹³C NMR : Quaternary carbons (e.g., δ 129.5, 132.8) and methyl carbons (δ 22.3–27.4).
  • HRMS : Calculated [M+H⁺] at m/z 212.28 (unlabelled) or isotope-specific peaks for ¹³C .

What in vitro assays are used to assess its mutagenic potential?

Basic Research Question
The Ames test (using Salmonella typhimurium TA98/TA100 strains) is standard. Mutagenic potency is quantified via dose-response curves (e.g., 100 ng/plate induces significant revertant colonies). Co-incubation with rat liver S9 fraction simulates metabolic activation. Positive controls include analogs like MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) .

How do structural modifications influence its mutagenic activity compared to analogs like MeIQx?

Advanced Research Question
Substituent position and methylation status critically affect mutagenicity. For example:

  • 3,4-dimethyl groups (as in MeIQ) enhance DNA adduct formation compared to 3,8-dimethyl (MeIQx).
  • N-oxidation by CYP1A2 is a key bioactivation step; methylation at the 4-position increases metabolic stability, prolonging mutagenic activity.
    Comparative studies in S. typhimurium show MeIQ exhibits 2–3× higher mutagenic potency than MeIQx .

What methodologies quantify its presence in complex matrices like cooked meat?

Advanced Research Question
HPLC-MS/MS with isotope dilution (using ¹³C-labeled internal standards) is preferred. Key parameters:

  • Column: C18 reverse phase (e.g., 2.1 × 150 mm, 3.5 µm).
  • Mobile phase: Gradient of methanol/ammonium acetate (pH 4.5).
  • Detection: MRM transitions (e.g., m/z 212 → 195 for MeIQ). Limits of detection (LOD) reach 0.1 ng/g in meat extracts .

What metabolic pathways are involved in its bioactivation, and which enzymes are key?

Advanced Research Question
Bioactivation occurs via N-hydroxylation by CYP1A2, forming DNA-reactive intermediates. Subsequent acetylation (by NAT2) or sulfonation (by SULT1A1) stabilizes these metabolites. In human hepatocytes, rapid NAT2 acetylators show 40% higher adduct formation than slow acetylators. Inhibition assays with α-naphthoflavone (CYP1A2 inhibitor) reduce mutagenicity by >80% .

How do natural antimutagens like vegetable juices mitigate its genotoxicity?

Advanced Research Question
Antimutagens (e.g., apple phenolics, cruciferous extracts) act via:

  • Radical scavenging : Quenching reactive oxygen species generated during metabolic activation.
  • Enzyme modulation : Downregulating CYP1A2 and upregulating glutathione-S-transferase (GST).
    In co-treatment assays, 10% (v/v) cabbage juice reduces MeIQ-induced mutations in TA98 by 60–70% .

What isotopic labeling strategies (e.g., ¹³C) aid in tracing its environmental or metabolic fate?

Advanced Research Question
¹³C-labeled MeIQ enables tracking via:

  • Stable isotope tracing : LC-MS quantification in biological matrices (e.g., urine, plasma).
  • Metabolic flux analysis : Identifying N-oxide vs. acetylated metabolites.
    In exposure studies, ¹³C-labeled MeIQ detected in rat hepatocytes confirms dose-dependent accumulation (3–30 µM) with a half-life of 12 hours .

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